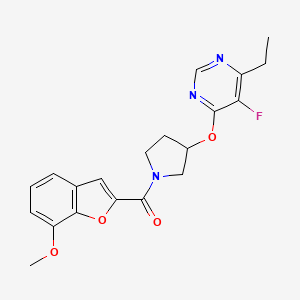
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound could involve the use of pyrrolidine, a five-membered ring with a nitrogen atom, as a versatile scaffold for creating biologically active compounds . The 6-ethyl-5-fluoropyrimidin-4-yl moiety could be derived from a pyrimidine derivative like 4-Chloro-6-ethyl-5-fluoropyrimidine .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of related chemical compounds often involves multi-step reactions, aiming at introducing specific functional groups to achieve desired biological or physical properties. For instance, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates with benzene rings, focusing on structural confirmation through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction analyses. These methods offer insights into the molecular configuration, which is crucial for understanding the compound's reactivity and potential applications (Huang et al., 2021).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor potentials of compounds with similar structural features. For example, Patel et al. (2011) investigated the antimicrobial activity of new pyridine derivatives, demonstrating variable and modest activity against bacterial and fungal strains. This suggests a potential research direction for exploring the antimicrobial properties of "(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone" (Patel et al., 2011). Additionally, the synthesis of derivatives aimed at enhancing antitumor activity has been reported by Hayakawa et al. (2004), highlighting the potential of such compounds in cancer research (Hayakawa et al., 2004).
Pharmacological Probes
The exploration of novel pharmacological probes is another significant application. For instance, studies on benzodiazepine receptor inverse agonists, like the one conducted by June et al. (1998), provide valuable insights into the modulation of ethanol-maintained behaviors in alcohol-preferring rats. Such research underscores the potential of complex organic molecules in understanding and manipulating biological pathways (June et al., 1998).
Material Science and Chemical Properties
The compound's applications extend beyond pharmacology into material science, where the focus lies on understanding and manipulating its chemical properties for specific uses. The work by Galal et al. (2010) on novel antiviral benzofuran-transition metal complexes offers an example of how related compounds can be synthesized and evaluated for their biological activities, hinting at the broad applicability of such molecules in developing new materials with unique properties (Galal et al., 2010).
Propriétés
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-3-14-17(21)19(23-11-22-14)27-13-7-8-24(10-13)20(25)16-9-12-5-4-6-15(26-2)18(12)28-16/h4-6,9,11,13H,3,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWWJBCUUDMLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


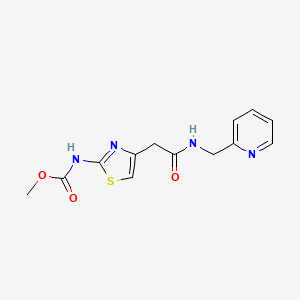
![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)
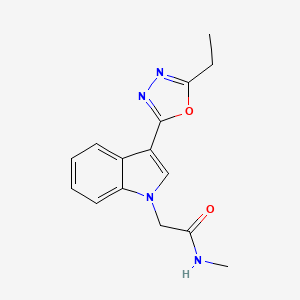
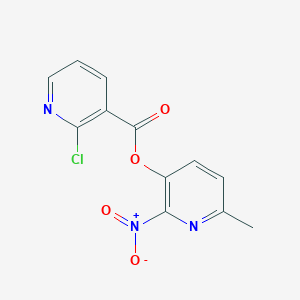
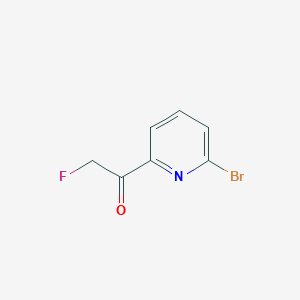
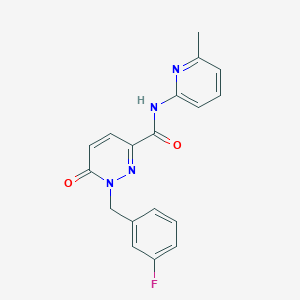


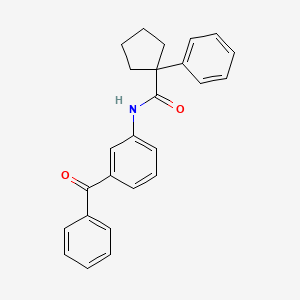

![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)